3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C10H4Cl2O6 It is a derivative of benzene and contains two chlorocarbonyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid typically involves the chlorination of benzene derivatives followed by carboxylation. One common method involves the chlorination of 3,4-dichlorobenzene-1,2-dicarboxylic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H4Cl2O4} + 2 \text{SOCl2} \rightarrow \text{C10H4Cl2O6} + 2 \text{HCl} + 2 \text{SO2} ]
Industrial Production Methods
Industrial production of this compound may involve similar chlorination and carboxylation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acids.
Reduction: The chlorocarbonyl groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Substitution: Formation of substituted benzene derivatives.
Hydrolysis: Formation of benzene-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of benzene-1,2-dicarboxylic acid derivatives.
Scientific Research Applications
3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid involves its reactivity with nucleophiles and its ability to form stable intermediates. The chlorocarbonyl groups are highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar structure but lacks chlorocarbonyl groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Different position of carboxylic acid groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Carboxylic acid groups are para to each other.
Uniqueness
3,4-Bis(chlorocarbonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of both chlorocarbonyl and carboxylic acid groups, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
61368-56-7 |
---|---|
Molecular Formula |
C10H4Cl2O6 |
Molecular Weight |
291.04 g/mol |
IUPAC Name |
3,4-dicarbonochloridoylphthalic acid |
InChI |
InChI=1S/C10H4Cl2O6/c11-7(13)3-1-2-4(9(15)16)6(10(17)18)5(3)8(12)14/h1-2H,(H,15,16)(H,17,18) |
InChI Key |
LZOUXCGQMIDSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.